3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Lipophilicity Physicochemical Property Medicinal Chemistry

3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (C21H18N4OS, MW 374.46 g/mol) belongs to the 1,2,4-oxadiazole-pyridazine thioether hybrid scaffold class. This chemotype combines a 1,2,4-oxadiazole ring (a known bioisostere of ester and amide functionalities) with a 6-phenylpyridazine moiety linked via a thiomethylene bridge.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 1111316-41-6
Cat. No. B2573941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
CAS1111316-41-6
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C21H18N4OS/c1-2-15-8-10-17(11-9-15)21-22-19(26-25-21)14-27-20-13-12-18(23-24-20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3
InChIKeyVMBPKRWWANUHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (CAS 1111316-41-6) – Core Structural Identity and Procurement-Relevant Classification


3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (C21H18N4OS, MW 374.46 g/mol) belongs to the 1,2,4-oxadiazole-pyridazine thioether hybrid scaffold class. This chemotype combines a 1,2,4-oxadiazole ring (a known bioisostere of ester and amide functionalities) with a 6-phenylpyridazine moiety linked via a thiomethylene bridge [1]. Compounds in this class are under active investigation for antifungal, anticancer, and kinase-modulatory activities [1][2]. However, it must be noted that no primary research publication, granted patent, or authoritative database entry containing quantitative biological activity data for this specific CAS number was identified in a comprehensive literature search.

1
Scaffold-hopping studies: 1,2,4-oxadiazole-pyridazine thioether chemotype with bioisosteric differentiation from 1,3,4-oxadiazole/thiadiazole series.
2
Physicochemical benchmarking: moderate computed lipophilicity and lower MW support matched molecular pair analysis.
3
SAR probe sourcing: distinct 4-ethylphenyl electronic character for selectivity profiling against halogenated or methoxylated analogs.

Why 3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole Cannot Be Interchanged with Class Analogs


The 1,2,4-oxadiazole-pyridazine thioether scaffold is exquisitely sensitive to substitution patterns. The 3-aryl substituent on the oxadiazole ring (here, 4-ethylphenyl) dictates electronic distribution, steric bulk, and lipophilicity, which in turn govern target binding and pharmacokinetics. For example, replacing the 4-ethylphenyl group with a 4-bromophenyl group increases the computed logP (XLogP3) by approximately 0.6 units, fundamentally altering membrane permeability and off-target promiscuity [1][2]. Similarly, the bioisosteric relationship between 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole rings means that even a regioisomeric change can abolish or invert biological activity, as demonstrated in fungicidal CoMFA models [1][2]. Therefore, generic substitution within this class is not scientifically valid without explicit, target-specific comparative data.

Lipophilicity shift Replacing 4-ethylphenyl with 4-bromophenyl increases computed logP by ~0.6 units, potentially altering permeability and off-target binding.
Regioisomer mismatch 1,2,4-oxadiazole regioisomer differs in H-bond acceptor geometry from 1,3,4-oxadiazole/thiadiazole series; target selectivity profile may not transfer.
Electronic class change 4-Ethylphenyl (electron-donating) vs. 4-bromophenyl (electron-withdrawing) shifts electronic bias; SAR models may not extrapolate across this substituent class.

Quantitative Differentiation Evidence for 3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates Target from 4-Bromophenyl Analog

The target compound's 4-ethylphenyl substituent confers a moderate computed lipophilicity (XLogP3-AA ~4.6, based on fragment-based calculation). In contrast, the 4-bromophenyl analog (CID 46329542) has a higher computed XLogP3-AA of 5.2, representing a 0.6-unit increase that may enhance membrane permeability but also raises the risk of non-specific binding and solubility limitations [1]. This difference is critical for selecting a lead compound with an optimal balance of lipophilicity-driven potency and drug-like properties.

Lipophilicity (XLogP3)
Class-level inference
Target est. ~4.6 vs. 4-Br analog 5.2 (Δ ≈ −0.6)
Lower lipophilicity may support improved solubility screening profile.
Target value is fragment-based estimate; measured logD/logP data not available.
Lipophilicity Physicochemical Property Medicinal Chemistry

Molecular Weight Advantage Over Heavy Halogen-Substituted Analogs

The target compound (MW 374.46 g/mol) is significantly lighter than its 4-bromophenyl analog (MW 453.4 g/mol) and many other halogenated variants in the same scaffold series. This 78.9 g/mol difference places the target compound below the commonly cited 'Ro5' MW threshold of 500 Da, potentially offering superior ligand efficiency indices (e.g., LE, LLE) [1]. This is a tangible procurement advantage for fragment-based screening and lead optimization programs.

Molecular Weight
Cross-study comparable
374.46 g/mol vs. 453.4 g/mol (Δ = −78.9)
Lower MW supports ligand efficiency indices below Ro5 threshold.
Based on verified molecular formulas; experimental solubility and permeability not reported.
Molecular Weight Ligand Efficiency Drug-likeness

Bioisosteric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole/Thiadiazole Regioisomers

In the pyridazinone-substituted oxadiazole series, CoMFA analysis demonstrated that 1,3,4-oxadiazoles and 1,3,4-thiadiazoles share a common mode of fungicidal action against *Puccinia recondita* (wheat leaf rust) and are mutually bioisosteric [1]. The target compound, however, is a 1,2,4-oxadiazole regioisomer, which presents a different spatial arrangement of hydrogen bond acceptors (N2 vs. N3 position). This regioisomeric difference has been shown in other chemotypes to alter target selectivity profiles, as the nitrogen atom placement affects key interactions with biological targets [2]. Consequently, the 1,2,4-oxadiazole scaffold may exhibit a distinct selectivity fingerprint compared to 1,3,4-oxadiazole/thiadiazole analogs in the same assay panel.

Regioisomeric Scaffold
Class-level inference
1,2,4-Oxadiazole vs. 1,3,4-oxadiazole/thiadiazole
Distinct H-bond geometry may alter target selectivity; not interchangeable.
CoMFA model (q² > 0.5) supports 1,3,4-series fungicidal SAR; 1,2,4-series data not reported in that study.
Bioisosterism Regioisomeric Selectivity Scaffold Hopping

Substituent Electronic Character: 4-Ethylphenyl as a Moderate Electron-Donating Group with Balanced Steric Profile

The 4-ethylphenyl substituent on the target compound is a moderate electron-donating group (Hammett σₚ ≈ −0.15 for ethyl). This contrasts with the 4-bromophenyl analog (σₚ ≈ +0.23, electron-withdrawing) and the 3,5-dimethoxyphenyl analog (mixed donating/withdrawing). In the pyridazinone-oxadiazole SAR, electron-withdrawing substituents generally enhanced fungicidal activity, but the optimal electronic profile for other therapeutic targets (e.g., kinase inhibition) may differ [1]. The target's moderate donating character may favor interactions with electron-deficient binding pockets, offering a distinct pharmacological bias.

Electronic Character
Class-level inference
4-Ethylphenyl σₚ ≈ −0.15 vs. 4-Br σₚ ≈ +0.23
Electron-donating character may favor distinct binding pocket interactions.
Hammett constants from standard compilations; target-specific SAR not available.
Electronic Effects Structure-Activity Relationship Hammett Constant

Application Scenarios for 3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole Based on Structural Differentiation Evidence


Hit-to-Lead Optimization for Antifungal Programs Targeting Wheat Leaf Rust (Puccinia recondita)

The pyridazine-oxadiazole scaffold has validated in vivo fungicidal activity against *P. recondita* [1]. The target compound's 1,2,4-oxadiazole regioisomer and moderate lipophilicity (estimated XLogP3 ~4.6) make it a strategic scaffold-hopping candidate to explore SAR space not covered by the published 1,3,4-oxadiazole/thiadiazole series. Its lower molecular weight (374.46 vs. >450 for halogenated analogs) supports better ligand efficiency, which is critical for agrochemical development where environmental fate and formulation cost are key procurement criteria [2].

Kinase Profiling Library Design for Oncology Target Deconvolution

1,2,4-Oxadiazoles are privileged fragments in kinase inhibitor design due to their hydrogen bond acceptor capacity and metabolic stability [1]. The 4-ethylphenyl target compound offers a distinct electronic profile (moderate electron-donating) compared to commonly available bromophenyl or methoxyphenyl analogs. This differentiation supports its inclusion in a diversity-oriented kinase profiling library to probe electron-rich binding pockets, where the 4-ethyl group may engage in favorable hydrophobic contacts without the steric bulk or heavy atom penalty of brominated alternatives [2].

Physicochemical Property Benchmarking for Computational ADME Model Validation

The target compound's computed logP (~4.6) and MW (374.46) place it in a sparsely populated region of chemical space for pyridazine-oxadiazole hybrids. Procuring this compound enables experimental determination of logD, solubility, and permeability, providing a valuable data point for validating in silico ADME models. The significant ∆logP (0.6 units) and ∆MW (79 g/mol) relative to the bromophenyl analog make this compound a powerful matched molecular pair for understanding the impact of substituent modifications on pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
Antifungal SAR studies
Scaffold-hopping regioisomer with moderate lipophilicity
In vivo activity against Puccinia recondita model
Kinase profiling library design
Electron-rich 4-ethylphenyl probe distinct from halogenated analogs
Kinase panel selectivity and target engagement assays
ADME model validation
Matched molecular pair with ~0.6 logP and 79 Da MW offset
Experimental logD, solubility, and permeability determination
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